molecular formula C7H9NO3 B163731 Methyl 2-amino-2-(furan-2-yl)acetate CAS No. 127358-24-1

Methyl 2-amino-2-(furan-2-yl)acetate

Cat. No.: B163731
CAS No.: 127358-24-1
M. Wt: 155.15 g/mol
InChI Key: FEHASYZONKCPOM-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(furan-2-yl)acetate is an organic compound that features a furan ring, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(furan-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of furfural with ammonia and methanol in the presence of a catalyst such as Raney nickel. This reaction typically occurs under hydrogenation conditions at elevated temperatures and pressures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(furan-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amines and alcohols.

    Substitution: Ester derivatives with different substituents.

Scientific Research Applications

Methyl 2-amino-2-(furan-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(furan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, while the amino and ester groups can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, making this compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(furan-2-yl)acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-amino-2-(furan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHASYZONKCPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391751
Record name methyl 2-amino-2-(furan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70946-43-9, 127358-24-1
Record name 2-Furanacetic acid, α-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70946-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-2-(furan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a magnetically stirred solution of methyl 2-(furan-2-yl)-2-(methoxyimino)acetate (17.50 g, 96 mmol) in 300 mL of MeOH was added 200 mL of a solution of 50% formic acid in water. The reaction mixture was cooled to 0° C. (ice bath) and zinc dust (18.74 g, 287 mmol) was added. After stirring at room temperature for 18 hr, the reaction mixture was filtered through a plug of Celite and the plug was washed with MeOH. Solvent was removed on the rotary evaporator and the yellow residue was dissolved in 50 mL of water, basified to pH 10 with a saturated solution of Na2CO3 and extracted with 3×100 mL of EtOAc. After drying (MgSO4) the organic extracts, solvent removal gave 10.2 g of methyl 2-amino-2-(furan-2-yl)acetate as an orange liquid.
Name
methyl 2-(furan-2-yl)-2-(methoxyimino)acetate
Quantity
17.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
18.74 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.